molecular formula C15H16N2O5S B4074705 N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B4074705
M. Wt: 336.4 g/mol
InChI Key: CJJQLPJBFBBBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide derivative that has a nitro group and a methoxy group attached to the benzene ring.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. This compound has also been shown to modulate protein-protein interactions involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, making it a potential antibiotic and antifungal agent. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. This compound has been shown to inhibit the activity of enzymes involved in various physiological processes such as carbonic anhydrase and urease.

Advantages and Limitations for Lab Experiments

N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has several advantages for lab experiments. This compound is readily available and can be synthesized in a relatively simple reaction. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. This compound has limited solubility in water, making it difficult to work with in aqueous solutions. This compound also has limited stability in solution, making it difficult to store for long periods.

Future Directions

There are several future directions for N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide research. This compound has shown potential as an antibiotic, antifungal, and anticancer agent, and further research is needed to investigate these properties. This compound also has potential applications in enzyme inhibition and protein-protein interaction modulation, and further research is needed to understand the mechanisms involved. This compound could also be modified to improve its solubility and stability in solution, making it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has potential applications in various scientific research fields. This compound has been studied for its antibacterial, antifungal, and anticancer properties, as well as its ability to inhibit enzymes and modulate protein-protein interactions. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to investigate the potential applications of this compound and to understand its mechanisms of action.

Scientific Research Applications

N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its antibacterial, antifungal, and anticancer properties. This compound has also been investigated for its ability to inhibit enzymes and modulate protein-protein interactions.

properties

IUPAC Name

N-(3-methoxy-4-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-4-6-12(8-14(10)22-3)16-23(20,21)15-9-13(17(18)19)7-5-11(15)2/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQLPJBFBBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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